Near-Quantitative Hydrogenation Yield vs. Diels–Alder Precursor: Synthetic Efficiency Advantage
The target dodecahydro dione (compound 2) is obtained by hydrogenation of the octahydro Diels–Alder adduct (compound 1) in 96% isolated yield using 10% Pd/C under 60 psi H₂ [1]. In the same study, the preceding Diels–Alder cycloaddition between p-benzoquinone and cyclopentadiene affords the octahydro precursor in 87–90% yield [1]. The >5% yield advantage of the hydrogenation step, combined with its operational simplicity (filtration, concentration), demonstrates that the saturated diketone can be procured with exceptional efficiency relative to its unsaturated progenitor.
| Evidence Dimension | Isolated yield of synthetic step |
|---|---|
| Target Compound Data | 96% (hydrogenation of octahydro to dodecahydro dione) |
| Comparator Or Baseline | 87–90% (Diels–Alder cycloaddition to form octahydro dione) |
| Quantified Difference | 6–9 absolute percentage points higher yield for the hydrogenation step |
| Conditions | Pd/C, EtOH/EtOAc, 60 psi H₂, room temperature, 3 h; Diels–Alder in EtOH, -5 °C to rt |
Why This Matters
Higher step yield translates to lower cost of goods and greater throughput, making the fully saturated dione the economically preferred choice when synthetic route planning.
- [1] Rathore, R.; Burns, C. L.; Deselnicu, M. I. Preparation of 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8-octahydro-9,10-dimethoxyanthracenium Hexachloroantimonate. Organic Syntheses 2005, 82, 1–9. DOI: 10.15227/orgsyn.082.0001 View Source
